molecular formula C7H12O3S B13600332 gamma-Ethylmercaptoacetoacetic acid methyl ester CAS No. 74150-30-4

gamma-Ethylmercaptoacetoacetic acid methyl ester

Katalognummer: B13600332
CAS-Nummer: 74150-30-4
Molekulargewicht: 176.24 g/mol
InChI-Schlüssel: JRZOPJWLYKXNSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gamma-Ethylmercaptoacetoacetic acid methyl ester is an organic compound with the molecular formula C7H12O3S It contains a variety of functional groups, including an ester, a ketone, and a sulfide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gamma-Ethylmercaptoacetoacetic acid methyl ester can be synthesized through a series of reactions involving the esterification of acetoacetic acid derivatives. One common method involves the reaction of ethyl mercaptan with acetoacetic acid methyl ester under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production .

Analyse Chemischer Reaktionen

Types of Reactions

Gamma-Ethylmercaptoacetoacetic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Gamma-Ethylmercaptoacetoacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of gamma-Ethylmercaptoacetoacetic acid methyl ester involves its interaction with specific molecular targets. The ester and ketone groups can participate in various chemical reactions, while the sulfide group can undergo oxidation or reduction. These interactions can affect the compound’s reactivity and its ability to interact with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetoacetic acid methyl ester: Lacks the ethylmercapto group, making it less reactive in certain types of reactions.

    Ethyl acetoacetate:

Uniqueness

Gamma-Ethylmercaptoacetoacetic acid methyl ester is unique due to the presence of both the sulfide and ester groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in synthetic chemistry and industrial applications .

Eigenschaften

CAS-Nummer

74150-30-4

Molekularformel

C7H12O3S

Molekulargewicht

176.24 g/mol

IUPAC-Name

methyl 4-ethylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C7H12O3S/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3

InChI-Schlüssel

JRZOPJWLYKXNSP-UHFFFAOYSA-N

Kanonische SMILES

CCSCC(=O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.